Homomangiferin
Overview
Description
Homomangiferin is a naturally occurring xanthonoid compound primarily found in the leaves, bark, and fruits of the mango tree (Mangifera indica). It is a C-glycosylated xanthone derivative, structurally similar to mangiferin but with an additional methyl group. This compound exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and antidiabetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of homomangiferin involves several key steps, including the stereoselective Lewis acid-promoted C-glycosylation of protected phloroglucinol with tetrabenzylglucopyranosyl acetate and a highly regioselective base-induced cyclization to construct the core xanthone skeleton . The reaction conditions typically involve the use of Lewis acids such as boron trifluoride etherate and bases like sodium hydride.
Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in mango trees. extraction from natural sources involves solvent extraction techniques using polar solvents like methanol or ethanol, followed by purification through chromatographic methods .
Chemical Reactions Analysis
Types of Reactions: Homomangiferin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms, often involving hydrogenation.
Substitution: Substitution reactions, particularly glycosylation, can modify the glycosidic linkage in this compound.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Glycosyl donors and acceptors in the presence of catalysts like trifluoromethanesulfonic acid.
Major Products:
Oxidation: Quinones and other oxidized xanthones.
Reduction: Reduced xanthones.
Substitution: Glycosylated derivatives of this compound.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other xanthone derivatives.
Biology: Studied for its role in modulating biological pathways and its potential as a biomarker.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health benefits.
Mechanism of Action
Homomangiferin exerts its effects through multiple molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: Inhibits key inflammatory mediators such as cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB).
Antidiabetic Activity: Enhances insulin sensitivity and modulates glucose metabolism pathways.
Comparison with Similar Compounds
Homomangiferin is structurally similar to other xanthonoid compounds such as:
Mangiferin: The parent compound, differing by the absence of an additional methyl group.
Neomangiferin: Another glycosylated xanthone with different glycosidic linkages.
Isomangiferin: An isomer of mangiferin with a different arrangement of hydroxyl groups.
Uniqueness: this compound’s unique structural feature, the additional methyl group, contributes to its distinct pharmacological profile, making it a valuable compound for therapeutic research and applications.
Properties
IUPAC Name |
1,6,7-trihydroxy-3-methoxy-2-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]xanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O11/c1-29-10-4-11-13(15(24)6-2-7(22)8(23)3-9(6)30-11)17(26)14(10)20-19(28)18(27)16(25)12(5-21)31-20/h2-4,12,16,18-23,25-28H,5H2,1H3/t12-,16-,18+,19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPSXKXQSOVYLL-PQSJUMPYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC3=CC(=C(C=C3C2=O)O)O)O)C4C(C(C(C(O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C2C(=C1)OC3=CC(=C(C=C3C2=O)O)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176206 | |
Record name | Homomangiferin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21794-66-1 | |
Record name | Homomangiferin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21794-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Homomangiferin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021794661 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Homomangiferin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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